Cas no 1204296-83-2 (2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine)
![2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/1204296-83-2x500.png)
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- {2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine
- 6-(2-aminoethoxy)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine
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- MDL: MFCD16652741
- インチ: 1S/C13H13N5O/c14-8-9-19-12-7-6-11-15-16-13(18(11)17-12)10-4-2-1-3-5-10/h1-7H,8-9,14H2
- InChIKey: MRIDPVDWCQPMJE-UHFFFAOYSA-N
- SMILES: O(CCN)C1C=CC2=NN=C(C3C=CC=CC=3)N2N=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 284
- トポロジー分子極性表面積: 78.3
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23729-10G |
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine |
1204296-83-2 | 95% | 10g |
¥ 9,787.00 | 2023-03-31 | |
Enamine | EN300-236790-2.5g |
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine |
1204296-83-2 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Life Chemicals | F1967-0605-1g |
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine |
1204296-83-2 | 95%+ | 1g |
$577.0 | 2023-09-06 | |
Life Chemicals | F1967-0605-10g |
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine |
1204296-83-2 | 95%+ | 10g |
$2423.0 | 2023-09-06 | |
TRC | P185941-500mg |
{2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine |
1204296-83-2 | 500mg |
$ 390.00 | 2022-06-03 | ||
Life Chemicals | F1967-0605-2.5g |
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine |
1204296-83-2 | 95%+ | 2.5g |
$1154.0 | 2023-09-06 | |
Enamine | EN300-236790-5.0g |
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine |
1204296-83-2 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-236790-1g |
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine |
1204296-83-2 | 1g |
$0.0 | 2023-09-15 | ||
A2B Chem LLC | AV80193-50mg |
(2-[(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)OXY]ETHYL)AMINE |
1204296-83-2 | 95%+ | 50mg |
$504.00 | 2024-04-20 | |
A2B Chem LLC | AV80193-10mg |
(2-[(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)OXY]ETHYL)AMINE |
1204296-83-2 | 95%+ | 10mg |
$291.00 | 2024-04-20 |
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amineに関する追加情報
Exploring the Potential of 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine (CAS No. 1204296-83-2) in Modern Research
The compound 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine (CAS No. 1204296-83-2) has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic molecule, featuring a triazolopyridazine core, is being explored for its potential biological activities, particularly in the development of novel therapeutic agents. Researchers are increasingly interested in its structural uniqueness, which combines a phenyl group with a triazolo[4,3-b]pyridazine scaffold, offering diverse interaction possibilities with biological targets.
One of the key reasons behind the growing interest in 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine is its potential application in central nervous system (CNS) disorders. The triazolopyridazine moiety is known to interact with neurotransmitter receptors, making it a promising candidate for conditions like anxiety, depression, and neurodegenerative diseases. Recent studies have highlighted its role in modulating GABAergic and glutamatergic pathways, which are critical in maintaining neuronal balance.
Another area where 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine shows promise is in cancer research. The compound's ability to interfere with cell proliferation and apoptosis has been investigated in various cancer cell lines. Its triazolopyridazine core is believed to interact with kinases and other enzymes involved in tumor growth, positioning it as a potential lead compound for anticancer drug development.
From a synthetic chemistry perspective, the preparation of 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine involves multi-step reactions, often starting from 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. The introduction of the phenyl group and the ethoxyamine side chain requires careful optimization to achieve high yields and purity. Researchers are continually refining these synthetic routes to make the compound more accessible for large-scale studies.
The physicochemical properties of 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine also play a crucial role in its potential applications. Its moderate solubility in organic solvents and stability under physiological conditions make it suitable for in vitro and in vivo studies. Additionally, its logP value suggests favorable membrane permeability, which is essential for bioavailability in drug development.
In the context of drug discovery, 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine is often compared to other triazolopyridazine derivatives due to its structural similarities and potential pharmacological overlap. However, its unique ethoxyamine side chain sets it apart, offering distinct binding interactions with biological targets. This has led to its inclusion in high-throughput screening campaigns aimed at identifying new small-molecule therapeutics.
The commercial availability of 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine (CAS No. 1204296-83-2) has also expanded its use in academic and industrial research. Suppliers often provide it as a research-grade chemical, enabling scientists to explore its applications without the need for complex synthetic procedures. This accessibility has accelerated its adoption in various pharmacological assays and structure-activity relationship (SAR) studies.
Looking ahead, the future of 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethan-1-amine appears promising. With ongoing research into its mechanisms of action and potential therapeutic benefits, this compound could emerge as a key player in the development of next-generation drugs. Its versatility and unique structural features make it a valuable tool for scientists exploring new frontiers in medicinal chemistry and biomolecular interactions.
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